4-chloro-N-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]benzamide 4-chloro-N-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14532716
InChI: InChI=1S/C17H16ClFN2O2/c1-11-2-7-14(10-15(11)19)21-16(22)8-9-20-17(23)12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,22)
SMILES:
Molecular Formula: C17H16ClFN2O2
Molecular Weight: 334.8 g/mol

4-chloro-N-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]benzamide

CAS No.:

Cat. No.: VC14532716

Molecular Formula: C17H16ClFN2O2

Molecular Weight: 334.8 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]benzamide -

Specification

Molecular Formula C17H16ClFN2O2
Molecular Weight 334.8 g/mol
IUPAC Name 4-chloro-N-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]benzamide
Standard InChI InChI=1S/C17H16ClFN2O2/c1-11-2-7-14(10-15(11)19)21-16(22)8-9-20-17(23)12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,22)
Standard InChI Key KWXXITUSPHAKBR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CCNC(=O)C2=CC=C(C=C2)Cl)F

Introduction

4-Chloro-N-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by its complex molecular structure, which includes a benzamide backbone linked to a fluorinated aniline derivative through an oxopropyl chain. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and chemical properties.

Molecular Formula and Weight

  • Molecular Formula: C18_{18}H16_{16}ClFN2_{2}O2_{2}

  • Molecular Weight: Approximately 344.78 g/mol

Synthesis and Preparation

The synthesis of 4-chloro-N-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]benzamide typically involves a multi-step process starting from readily available precursors. The general approach includes:

  • Preparation of the Oxopropyl Intermediate: This involves the reaction of a suitable aldehyde or ketone with an appropriate amine to form the oxopropyl chain.

  • Coupling with 3-Fluoro-4-Methylaniline: The oxopropyl intermediate is then coupled with 3-fluoro-4-methylaniline to form the desired aniline derivative.

  • Benzamide Formation: The final step involves the reaction of the aniline derivative with 4-chlorobenzoyl chloride to form the target benzamide compound.

Biological Activity

While specific biological activity data for 4-chloro-N-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]benzamide are not readily available, compounds with similar structures often exhibit potential as anticancer, anti-inflammatory, or antimicrobial agents. The presence of fluorine and chlorine atoms can enhance the compound's ability to interact with biological targets.

Potential Applications

  • Anticancer Activity: Fluorinated compounds have shown promise in cancer therapy due to their ability to modulate cellular processes.

  • Anti-Inflammatory Activity: Benzamide derivatives have been explored for their anti-inflammatory properties, which could be relevant in treating conditions like arthritis.

  • Antimicrobial Activity: The structural features of this compound might also confer antimicrobial activity, useful in combating bacterial infections.

Spectroscopic Data

  • NMR Spectroscopy: Useful for confirming the structure through 1{}^{1}H and 13{}^{13}C NMR spectra.

  • Mass Spectrometry: Provides molecular weight confirmation and structural insights.

Future Directions

  • In Vitro and In Vivo Studies: Conducting biological assays to determine the compound's efficacy and safety.

  • Structural Modifications: Exploring structural analogs to enhance biological activity or reduce potential side effects.

  • Pharmacokinetic Studies: Investigating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Data Table

PropertyDescription
Molecular FormulaC18_{18}H16_{16}ClFN2_{2}O2_{2}
Molecular WeightApproximately 344.78 g/mol
AppearanceWhite or off-white solid
SolubilitySoluble in organic solvents
Potential ApplicationsAnticancer, Anti-inflammatory, Antimicrobial

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